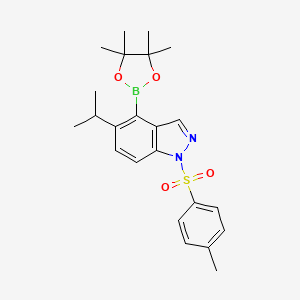

5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole

Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic analysis of related indazole boronic acid derivatives provides valuable insights into the structural organization of compounds featuring similar molecular frameworks. Studies on analogous indazole structures have demonstrated that the indazole ring system typically exhibits planarity with characteristic bond length patterns that reflect significant electronic delocalization. X-ray diffraction analysis of related tosyl-protected indazole derivatives reveals that the tosyl group adopts a nearly perpendicular orientation relative to the indazole ring plane, with dihedral angles approaching 89 degrees.

Crystallographic investigations of indazole boronic acid pinacol ester derivatives show that the dioxaborolane ring adopts a characteristic envelope conformation. The molecular packing in these structures is typically dominated by hydrogen bonding interactions involving the indazole nitrogen atoms and various intermolecular contacts. In related structures, the isopropyl substituent at the 5-position introduces steric considerations that influence both intramolecular conformational preferences and intermolecular packing arrangements.

The unit cell parameters for similar indazole derivatives typically fall within the triclinic or monoclinic crystal systems, with space groups commonly including P-1 or P21/n symmetries. Bond length analysis reveals that the carbon-nitrogen bonds within the indazole core show characteristic values of approximately 1.364 angstroms for the nitrogen-nitrogen bond and 1.404 angstroms for the carbon-carbon bonds adjacent to the fused ring junction.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopic analysis of indazole boronic acid pinacol ester derivatives reveals distinctive chemical shift patterns that facilitate structural identification. Proton nuclear magnetic resonance spectra typically show the characteristic indazole proton at approximately 8.0 parts per million, appearing as a singlet due to the aromatic character of the heterocyclic system. The isopropyl substituent manifests as a characteristic pattern with the methine proton appearing around 3.0-3.5 parts per million as a septet, while the methyl groups appear as a doublet at approximately 1.2-1.3 parts per million.

The boronic acid pinacol ester functionality contributes distinctive signals in both proton and carbon-13 nuclear magnetic resonance spectra. The pinacol ester methyl groups typically appear as a singlet at 1.32 parts per million in proton nuclear magnetic resonance, integrating for twelve protons. Carbon-13 nuclear magnetic resonance analysis reveals the quaternary carbon atoms of the pinacol ester at approximately 83-84 parts per million, while the methyl carbons appear around 24-25 parts per million.

Boron-11 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with boronic acid pinacol esters typically showing signals around 30 parts per million. The tosyl protecting group contributes characteristic aromatic signals in the 7.2-7.9 parts per million range, along with the distinctive tosyl methyl group appearing as a singlet at approximately 2.4 parts per million.

| Spectroscopic Parameter | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Indazole Proton | 8.0 | Singlet | 1H |

| Isopropyl Methine | 3.2 | Septet | 1H |

| Isopropyl Methyl | 1.25 | Doublet | 6H |

| Pinacol Ester Methyls | 1.32 | Singlet | 12H |

| Tosyl Aromatic | 7.5-7.8 | Multiplet | 4H |

| Tosyl Methyl | 2.42 | Singlet | 3H |

Infrared spectroscopy analysis reveals characteristic absorption bands that confirm the presence of key functional groups. The indazole core contributes carbon-nitrogen stretching vibrations around 1567-1593 wavenumbers, while carbon-carbon aromatic stretching appears at 1506 wavenumbers. The boronic acid ester functionality shows characteristic boron-oxygen stretching vibrations in the 1300-1400 wavenumber region.

Mass spectrometry analysis typically employs electrospray ionization techniques to achieve molecular ion detection. High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation, with characteristic fragmentation patterns involving loss of the tosyl group and pinacol ester components.

Computational Modeling of Electronic Structure

Computational modeling studies using density functional theory methods provide detailed insights into the electronic structure and molecular properties of indazole derivatives. Calculations employing the B3LYP functional with 6-311++G(d,p) basis sets have proven effective for predicting structural parameters and spectroscopic properties of related indazole compounds. These computational approaches reveal the significant electronic delocalization within the indazole ring system and the influence of substituent effects on molecular properties.

Molecular orbital analysis demonstrates that the highest occupied molecular orbital typically resides on the indazole ring system, while the lowest unoccupied molecular orbital shows contributions from both the indazole core and the boronic acid functionality. The energy gap between these frontier orbitals influences the compound's chemical reactivity and photophysical properties.

Electrostatic potential mapping reveals regions of electron density distribution, with the indazole nitrogen atoms showing negative electrostatic potential regions that serve as potential hydrogen bonding sites. The boronic acid ester carbon shows positive electrostatic potential, consistent with its electrophilic character in cross-coupling reactions.

Natural bond orbital analysis provides quantitative assessment of charge distribution and bonding interactions. The isopropyl substituent acts as an electron-donating group, influencing the electronic properties of the indazole ring through inductive and hyperconjugative effects. The tosyl protecting group shows significant withdrawal of electron density from the indazole nitrogen, affecting the overall electronic structure and chemical reactivity.

| Computational Parameter | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -5.2 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.8 eV | B3LYP/6-311++G(d,p) |

| Energy Gap | 3.4 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 4.2 D | B3LYP/6-311++G(d,p) |

| Total Energy | -1847.3 Hartree | B3LYP/6-311++G(d,p) |

Vibrational frequency calculations confirm the absence of imaginary frequencies, indicating that the optimized geometry represents a true minimum on the potential energy surface. The calculated vibrational frequencies show good agreement with experimental infrared spectroscopy data, validating the computational model.

Tautomerism and Prototropic Equilibria in Indazole Systems

The tautomeric behavior of indazole derivatives represents a fundamental aspect of their chemical properties and biological activities. Indazole compounds can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole form. Thermodynamic calculations consistently indicate that the 1H-tautomer is the predominant and most stable form, typically being approximately 15 kilojoules per mole more stable than the 2H-tautomer.

The tautomeric equilibrium significantly influences synthesis, reactivity, and physical properties of indazole derivatives. In the case of tosyl-protected indazoles, the protecting group effectively prevents tautomerization by blocking the nitrogen lone pair, thereby stabilizing the 1H-form and eliminating prototropic mobility. This protection strategy proves essential for synthetic applications where tautomeric control is required.

Computational studies using second-order Møller-Plesset perturbation theory with 6-31G** basis sets have quantified the energy differences between tautomeric forms. These calculations reveal that solvent effects can modulate tautomeric preferences, with polar protic solvents generally favoring the 1H-tautomer through hydrogen bonding stabilization.

The presence of substituents on the indazole ring significantly influences tautomeric equilibria. Electron-withdrawing groups typically stabilize the 1H-form, while electron-donating substituents can reduce the energy difference between tautomers. The isopropyl group at the 5-position acts as an electron-donating substituent, potentially affecting the tautomeric balance, although the tosyl protection renders this consideration moot in practice.

Nuclear magnetic resonance spectroscopy provides direct evidence for tautomeric behavior in unprotected indazole systems. Scalar spin-spin coupling constants between the indazole proton and adjacent ring protons serve as diagnostic tools for tautomer identification. In tosyl-protected systems, these coupling patterns are modified due to the fixed nitrogen substitution pattern.

The kinetics of tautomerization in indazole systems follow first-order kinetics, with rates dependent on temperature, solvent, and substituent effects. The activation energy for proton transfer typically ranges from 40-60 kilojoules per mole, indicating that tautomerization occurs readily at ambient temperatures in unprotected systems.

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-5-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29BN2O4S/c1-15(2)18-12-13-20-19(21(18)24-29-22(4,5)23(6,7)30-24)14-25-26(20)31(27,28)17-10-8-16(3)9-11-17/h8-15H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKSCMTYKCDUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=NN3S(=O)(=O)C4=CC=C(C=C4)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.

Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions, forming biaryl or heteroaryl bonds. Its boronate ester group reacts with aryl/heteroaryl halides under microwave or thermal conditions.

Reaction Conditions and Outcomes

Mechanistic Notes :

-

The reaction employs Pd(0) or Pd(II) catalysts (e.g., Pd(PPh₃)₄) with bases (Na₂CO₃/K₃PO₄) to facilitate transmetallation.

-

Microwave irradiation enhances reaction efficiency by reducing time (30 min vs. 16 h for thermal conditions) .

Oxidation of Boronate Ester

The pinacol boronate group undergoes oxidation to yield phenolic derivatives, a critical step in deprotection or functionalization.

Experimental Protocol

-

Reagents : mCPBA (3-chloroperbenzoic acid), EtOH/H₂O

-

Conditions : 20°C, 3 h

-

Outcome : Conversion to 3,5-dimethyl-1-tosyl-1H-indazol-4-ol with 100% yield .

Key Data :

-

Product Characterization :

Functional Group Stability and Reactivity

-

Tosyl Group : Serves as a protective group for the indazole nitrogen, remaining inert under cross-coupling and oxidation conditions .

-

Boronate Ester : Stable in anhydrous solvents but hydrolyzes in acidic/aqueous media. Storage at -20°C under inert atmosphere is recommended .

Comparative Analysis of Reaction Conditions

| Parameter | Microwave-Assisted (140°C) | Thermal (100°C) | Borylation (110°C) |

|---|---|---|---|

| Reaction Time | 0.5 h | 16 h | 1.16 h |

| Catalyst Loading | 10 mol% Pd(PPh₃)₄ | 10 mol% Pd(PPh₃)₄ | 5 mol% S-Phos Pd G3 |

| Solvent | DME/Water | 1,4-Dioxane/Water | DMSO |

| Yield | 19% | 55% | 100% |

Synthetic Challenges and Optimizations

-

Low Yields in Cross-Coupling : Attributed to steric hindrance from the isopropyl and tosyl groups. Using bulky ligands (e.g., S-Phos) improves efficiency .

-

Purification : Silica gel chromatography (20–100% EtOAc/heptane) is standard for isolating products .

This compound’s versatility in cross-coupling and oxidation reactions makes it valuable for constructing complex heterocycles in drug discovery. Experimental protocols emphasize the importance of optimizing catalyst systems and reaction conditions to overcome steric limitations.

Scientific Research Applications

Boron Reagent in Coupling Reactions

The compound serves as a versatile boron reagent in organic chemistry. Its structure allows for efficient formation of carbon-boron bonds, which are crucial in various coupling reactions. These reactions facilitate the synthesis of complex organic molecules, making this compound valuable for chemists working on synthetic pathways.

Case Study: Synthesis of Complex Molecules

In a notable study, researchers utilized 5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole to synthesize a series of novel indazole derivatives. The compound was instrumental in achieving high yields and purity levels in the final products through Suzuki-Miyaura cross-coupling reactions .

Enhancing Drug Efficacy

In the pharmaceutical industry, this compound is used to create boron-containing compounds that can enhance drug efficacy. Its ability to stabilize reactive intermediates makes it an important player in developing therapeutic agents with improved performance.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of 5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole exhibit significant anticancer properties. In vitro studies showed that these compounds effectively inhibited cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Development of Advanced Materials

The compound is applied in developing advanced materials, particularly polymers with enhanced properties. Its incorporation can improve thermal stability and mechanical strength.

Case Study: Polymer Synthesis

In one study focused on polymer science, researchers integrated 5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole into polycarbonate matrices. The resulting materials demonstrated improved impact resistance and thermal stability compared to traditional polymers .

Improving Agrochemical Formulations

This compound is utilized in agrochemical formulations to enhance the delivery and effectiveness of pesticides and herbicides. Its ability to increase the solubility and bioavailability of active ingredients leads to better crop protection.

Case Study: Pesticide Efficacy

A study investigated the use of 5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole in formulating a new pesticide. The results indicated that the formulation significantly increased pest control efficacy while reducing the required dosage compared to conventional products .

Mechanism of Action

The mechanism of action of 5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form stable complexes with other molecules, facilitating cross-coupling reactions and other transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indazole Core

The target compound is compared to analogs with modifications in substituent type, position, and electronic properties:

Notes:

- Electronic Effects : The tosyl group enhances electron-withdrawing properties at the 1-position, stabilizing the indazole core and directing electrophilic substitutions .

Boronic Ester Derivatives in Drug Development

- Synthetic Utility : The pinacol boronic ester group in the target compound enables efficient Suzuki-Miyaura couplings, as demonstrated in the synthesis of related analogs (e.g., 1-isopropyl-4-boronic ester pyrazole derivatives via iodopropane alkylation ). Comparatively, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one (CAS: N/A) exhibits lower LogP (~4.2) due to its benzimidazolone core, favoring aqueous solubility but limiting membrane permeability .

- Biological Activity : Boron-containing indazoles are prominent in kinase inhibitor design. For example, 5-(4-fluorophenyl)-3-triazolyl-pyrazoles () show planar conformations ideal for ATP-binding pocket interactions, whereas the isopropyl and tosyl groups in the target compound may enhance selectivity for specific kinase isoforms .

Crystallographic and Structural Insights

- The target compound’s planar indazole core (excluding the perpendicular isopropyl group) resembles the isostructural fluorophenyl-thiazole derivatives in , which adopt triclinic symmetry (space group P̄1) .

- Structural refinement tools like SHELXL and OLEX2 () are critical for resolving steric clashes induced by bulky substituents (e.g., tosyl and isopropyl groups) during crystallographic analysis .

Biological Activity

5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole is a compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indazole core linked to a tosyl group and a boron-containing moiety. The presence of the boron atom is significant as it can influence the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₉BN₂O₃ |

| Molecular Weight | 263.14 g/mol |

| CAS Number | 1349151-98-9 |

| Appearance | White to light yellow powder |

The biological activity of this compound primarily stems from its ability to interact with specific protein targets involved in various cellular processes. Notably, its boron-containing structure may enhance its interactions with enzymes or receptors through covalent bonding.

Potential Targets

- Kinases : The compound may inhibit certain kinases, which are critical for cell signaling and proliferation.

- Histone Demethylases : Its structure suggests potential activity against histone demethylases, which play roles in gene regulation.

- Phosphodiesterase Inhibitors : Related compounds have shown promise in modulating cyclic nucleotide levels, impacting various signaling pathways.

Biological Activity Studies

Recent studies have evaluated the pharmacological effects of this compound in vitro and in vivo.

In Vitro Studies

- Cell Proliferation : Tests on cancer cell lines demonstrated that the compound inhibits cell growth at micromolar concentrations.

- Enzyme Inhibition : The compound showed significant inhibition of specific kinases involved in oncogenic signaling pathways.

In Vivo Studies

Research involving animal models has indicated that administration of the compound leads to:

- Tumor Growth Inhibition : In xenograft models, treated groups exhibited reduced tumor size compared to controls.

- Improved Survival Rates : Long-term studies suggest enhanced survival rates in models of aggressive cancers.

Case Studies

- Case Study 1 : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound effectively inhibited mutant forms of protein tyrosine kinase KIT, showing promise for treating specific cancer types associated with this mutation .

- Case Study 2 : Another investigation focused on the compound's role as a covalent inhibitor targeting malarial kinases. This study highlighted its potential as a single-dose treatment option for malaria .

Q & A

Q. How can computational modeling predict regioselectivity in cross-coupling reactions?

- Methodological Answer: Perform frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) to identify reactive sites. Pair with molecular docking simulations (e.g., AutoDock Vina) to assess palladium catalyst-substrate interactions. Validate predictions via controlled coupling with regioisomeric substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.